1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes bromophenyl, ethylphenyl, hydroxy, and tosyl groups attached to a pyrrolone core
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolone core, followed by the introduction of the bromophenyl, ethylphenyl, hydroxy, and tosyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:
1-(4-bromophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one: Lacks the ethylphenyl group.
1-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one: Lacks the bromophenyl group.
1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Lacks the tosyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4S/c1-3-17-6-8-18(9-7-17)22-24(32(30,31)21-14-4-16(2)5-15-21)23(28)25(29)27(22)20-12-10-19(26)11-13-20/h4-15,22,28H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXDXYJSXVSNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)Br)O)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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